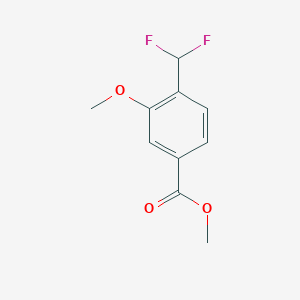

Methyl 4-(Difluoromethyl)-3-methoxybenzoate

Description

Methyl 4-(difluoromethyl)-3-methoxybenzoate is a fluorinated aromatic ester characterized by a difluoromethyl group at the para position and a methoxy group at the meta position of the benzoate ring. These compounds are typically synthesized for applications in pharmaceuticals, agrochemicals, and materials science, leveraging the electronic and steric effects of fluorine and alkoxy groups to modulate reactivity, stability, and biological activity .

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

methyl 4-(difluoromethyl)-3-methoxybenzoate |

InChI |

InChI=1S/C10H10F2O3/c1-14-8-5-6(10(13)15-2)3-4-7(8)9(11)12/h3-5,9H,1-2H3 |

InChI Key |

TWFBZWWIGMIDFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Difluoromethyl)-3-methoxybenzoate typically involves the introduction of the difluoromethyl group onto a pre-existing benzoate structure. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. For instance, the reaction can be carried out using ClCF2H in the presence of a base . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to enhance reaction rates and yields . The use of advanced catalysts and reagents can further streamline the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Difluoromethyl)-3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.

Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(Difluoromethyl)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The methoxy group can also affect the compound’s electronic properties, further modulating its behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of methyl 4-(difluoromethyl)-3-methoxybenzoate, highlighting differences in substituents, molecular properties, and applications:

Key Research Findings and Trends

Impact of Fluorine Substitution

- Electronic Effects: Fluorine atoms withdraw electron density, enhancing the electrophilicity of adjacent groups. For example, methyl 4-(difluoromethoxy)-3-methyl-5-(trifluoromethyl)benzoate exhibits increased resistance to enzymatic degradation compared to non-fluorinated analogs .

- Lipophilicity : Difluoromethyl and trifluoromethyl groups significantly boost logP values, improving blood-brain barrier penetration in drug candidates .

Substituent Reactivity

- Chloropropoxy Group : In methyl 4-(3-chloropropoxy)-3-methoxybenzoate, the chlorine atom facilitates nucleophilic displacement reactions, making it a key intermediate in kinase inhibitor synthesis (e.g., Bosutinib) .

- Benzyloxy Group : Methyl 4-(benzyloxy)-3-methoxybenzoate’s crystal structure reveals intermolecular C–H···O interactions, contributing to its solid-state stability .

Data Table: Comparative Physical Properties

Biological Activity

Methyl 4-(difluoromethyl)-3-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 232.18 g/mol. The compound features a benzoate structure with both difluoromethoxy and methoxy substituents, which significantly influence its chemical reactivity and biological properties.

Research indicates that this compound primarily acts through the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. This pathway is crucial in various cellular processes, including epithelial-mesenchymal transition (EMT), which is associated with fibrosis and cancer progression. The compound has demonstrated effectiveness in attenuating TGF-β1-induced EMT in A549 lung cancer cells, suggesting its potential as an anti-cancer agent.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.

- Anti-cancer Properties : It inhibits EMT processes, thus potentially preventing cancer metastasis.

- Fibrosis Modulation : In vivo studies indicate efficacy in models of pulmonary fibrosis, highlighting its therapeutic potential in fibrotic diseases.

In Vitro Studies

In vitro experiments using A549 lung cancer cells demonstrated that this compound effectively inhibited TGF-β1-induced EMT. The results showed a significant reduction in markers associated with EMT, such as N-cadherin and vimentin, while increasing E-cadherin expression, a hallmark of epithelial cells.

In Vivo Studies

In vivo studies conducted on animal models of pulmonary fibrosis revealed that treatment with this compound led to a marked decrease in fibrotic tissue formation compared to control groups. The findings suggest that this compound may be beneficial for patients suffering from fibrotic diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparative table highlighting key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethoxy and methoxy groups | Anti-inflammatory, anti-cancer |

| Methyl 5-bromo-2-cyano-3-methoxybenzoate | Bromo and cyano substituents | Antimicrobial properties |

| Methyl 2-amino-6-bromo-3-methoxybenzoate | Amino group with bromine | Enzyme modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.